
6-Indolizinecarboxylic acid, 2-methyl-3-nitroso-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Indolizinecarboxylic acid, 2-methyl-3-nitroso-, ethyl ester is a complex organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. This particular compound is characterized by the presence of a carboxylic acid group at the 6th position, a methyl group at the 2nd position, a nitroso group at the 3rd position, and an ethyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Indolizinecarboxylic acid, 2-methyl-3-nitroso-, ethyl ester typically involves multi-step organic reactions One common method includes the cyclization of substituted pyridines with appropriate reagents to form the indolizine core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Indolizinecarboxylic acid, 2-methyl-3-nitroso-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
6-Indolizinecarboxylic acid, 2-methyl-3-nitroso-, ethyl ester has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Indolizinecarboxylic acid, 2-methyl-3-nitroso-, ethyl ester involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with DNA or other cellular components, affecting cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carboxylic acid esters: These compounds share a similar indole core structure but differ in the position and type of substituents.
Indolizine derivatives: Compounds with variations in the substituents on the indolizine ring.
Uniqueness
6-Indolizinecarboxylic acid, 2-methyl-3-nitroso-, ethyl ester is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
59603-89-3 |
|---|---|
Formule moléculaire |
C12H12N2O3 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
ethyl 2-methyl-3-nitrosoindolizine-6-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(15)9-4-5-10-6-8(2)11(13-16)14(10)7-9/h4-7H,3H2,1-2H3 |
Clé InChI |
VFJRYGHULOMTER-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN2C(=CC(=C2N=O)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


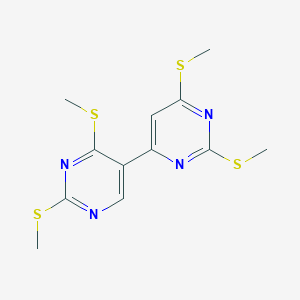
![1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene](/img/structure/B14603806.png)
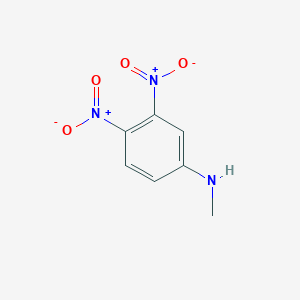


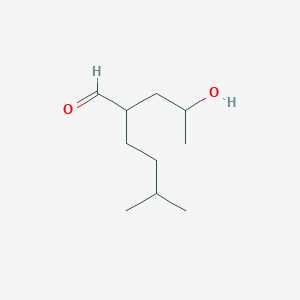
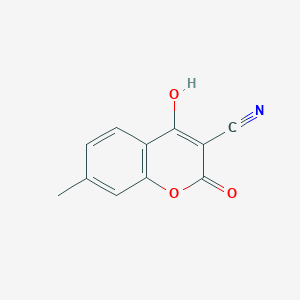

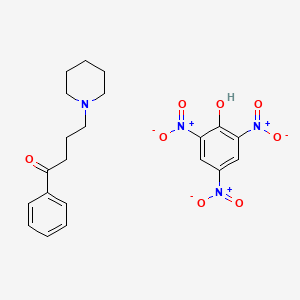
![2-Phenoxyethyl [(propan-2-yl)oxy]acetate](/img/structure/B14603848.png)
![3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14603859.png)

![4-Methoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14603891.png)

